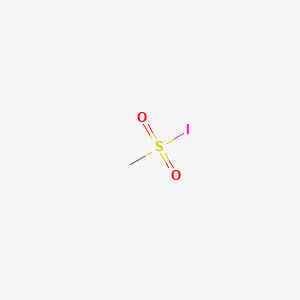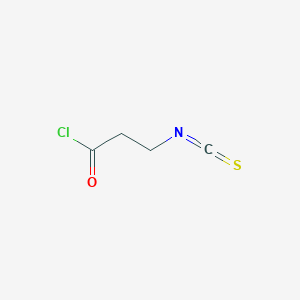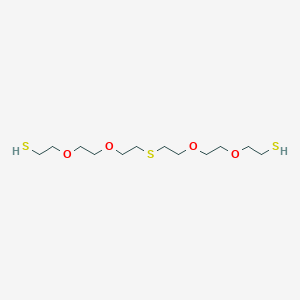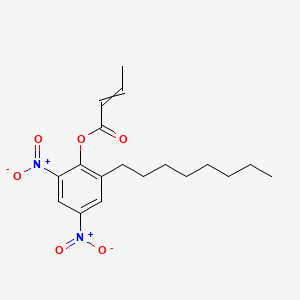
Anthraquinone, 1,5-dinitro-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1,5-dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups and a methyl group attached to the anthracene core. It is known for its applications in various fields, including organic electronics and photophysics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,5-dinitroanthracene-9,10-dione typically involves the nitration of anthraquinone derivatives. One common method includes the nitration of anthraquinone in the presence of sulfuric acid and nitric acid, resulting in a mixture of dinitroanthraquinones. The desired 1,5-dinitroanthraquinone can be isolated through selective precipitation using solvents like 1-chloronaphthalene or adipic acid dinitrile at elevated temperatures .
Industrial Production Methods
Industrial production of 2-methyl-1,5-dinitroanthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The separation and purification steps are optimized to remove impurities and obtain the desired product in its pure form .
化学反应分析
Types of Reactions
2-methyl-1,5-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, depending on the desired substituent.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 2-methyl-1,5-diaminoanthracene-9,10-dione.
Substitution: Depending on the substituent introduced, various derivatives of 2-methyl-1,5-dinitroanthracene-9,10-dione can be formed.
科学研究应用
2-methyl-1,5-dinitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments, as well as in organic electronics for its photophysical properties
作用机制
The mechanism of action of 2-methyl-1,5-dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and carbonyl groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). The compound’s ability to generate ROS makes it a potential candidate for applications in photodynamic therapy and other medical treatments .
相似化合物的比较
Similar Compounds
1,5-dinitroanthraquinone: Similar in structure but lacks the methyl group.
9,10-anthraquinone: The parent compound without nitro or methyl substitutions.
2-methyl-9,10-anthraquinone: Similar but with only a methyl group and no nitro groups.
Uniqueness
2-methyl-1,5-dinitroanthracene-9,10-dione is unique due to the presence of both nitro and methyl groups, which confer distinct chemical and photophysical properties.
属性
CAS 编号 |
51461-16-6 |
|---|---|
分子式 |
C15H8N2O6 |
分子量 |
312.23 g/mol |
IUPAC 名称 |
2-methyl-1,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C15H8N2O6/c1-7-5-6-9-12(13(7)17(22)23)15(19)8-3-2-4-10(16(20)21)11(8)14(9)18/h2-6H,1H3 |
InChI 键 |
AYVQEYMBONJSMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)


![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)

![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)


![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)
silane](/img/structure/B14672746.png)



